5-(4-bromophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, bromophenyl, hydroxy, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and reaction times to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbon derivatives.
Scientific Research Applications
4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas like antimicrobial and anticancer treatments
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: These compounds share a similar core structure and have diverse pharmacological effects, including antimicrobial and anticancer activities.
Triazole Derivatives: Known for their antimicrobial properties, these compounds also contain heterocyclic structures similar to the pyrrole ring in the compound of interest.
Uniqueness
What sets 4-BENZOYL-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability and bioactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H15BrF3NO3 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(4Z)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15BrF3NO3/c25-17-11-9-14(10-12-17)20-19(21(30)15-5-2-1-3-6-15)22(31)23(32)29(20)18-8-4-7-16(13-18)24(26,27)28/h1-13,20,30H/b21-19- |
InChI Key |
NWNQWXHPGZIJCY-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.